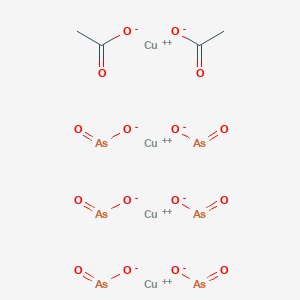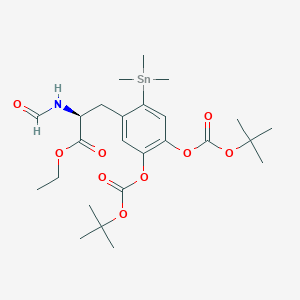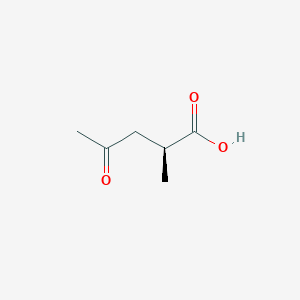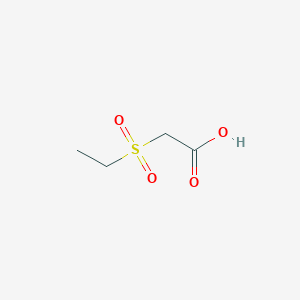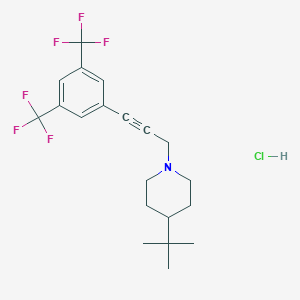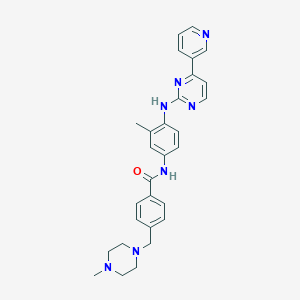
Imatinib para-Diaminomethylbenzene
Vue d'ensemble
Description
Imatinib para-Diaminomethylbenzene is a compound used in cancer research . It is an impurity of Imatinib, a tyrosine kinase inhibitor . The CAS Number of this compound is 1026753-54-7 .
Synthesis Analysis
The synthesis of Imatinib and its intermediates has been optimized over time . The proposed methodology effectively overcomes certain problematic steps, saves time and labor, provides a very high yield and purity, and has the potential to be used for the synthesis of many analogues . A convenient method has been developed for the synthesis of imatinib and two of its intermediates .Molecular Structure Analysis
The molecular formula of this compound is C29H31N7O . The molecular weight is 493.60 . The structure of Imatinib has been determined in complex with human NQO2 at 1.75 Å resolution .Chemical Reactions Analysis
Imatinib mesylate appears to effectively induce high CHR and cytogenetic response rates with relatively few side effects . Both in vitro and in vivo studies of generic imatinib showed comparable results with branded imatinib in terms of bioequivalence and bioavailability .Physical and Chemical Properties Analysis
This compound appears as an off-white to yellow solid . It has a molecular weight of 493.60 . The compound should be stored at 2-8°C in a refrigerator .Applications De Recherche Scientifique
Prévention de la maladie d'Alzheimer
Imatinib para-Diaminomethylbenzene : a montré des résultats prometteurs dans la prévention de la maladie d'Alzheimer. Il est trois fois plus puissant pour inhiber la production d'amyloïde-β que l'imatinib, ce qui est important car l'amyloïde-β est une protéine clé impliquée dans le développement de la maladie d'Alzheimer . Le composé n'exhibe que 1/16ème de l'activité de l'imatinib dans l'inhibition de la kinase Abl, la cible dans le traitement de la leucémie, ce qui donne un rapport de sélectivité de près de 60 pour l'indication d'Alzheimer . Ce rapport de sélectivité élevé indique que This compound pourrait être un agent puissant pour réduire la charge d'amyloïde-β sans affecter de manière significative les autres processus cellulaires.
Concept d'origine périphérique de l'amyloïde-β
La recherche a démontré que l'amyloïde-β pathogène a une source primaire dans les tissus périphériques en dehors du cerveau, en particulier le foie . This compound a été efficace pour réduire l'accumulation d'amyloïde dans le cerveau, même s'il ne traverse pas la barrière hémato-encéphalique. Cela soutient le concept d'origine périphérique de l'amyloïde-β et suggère que le composé pourrait être utilisé pour gérer les niveaux d'amyloïde-β de manière systémique.
Amélioration cognitive chez les modèles animaux
Dans des études chez la souris, l'administration de This compound a conduit à une réduction des plaques et à une amélioration cognitive chez les souris transgéniques APP porteuses de plaques amyloïdes . Cela indique que le composé non seulement réduit la production d'amyloïde-β, mais a également le potentiel d'inverser certains des déficits cognitifs associés à la maladie d'Alzheimer.
Réduction de l'hyperphosphorylation de la Tau
Le composé a été montré pour éliminer l'hyperphosphorylation de la Tau, qui est une autre caractéristique de la maladie d'Alzheimer, dans des études chez la souris initiées par une inflammation périphérique induite par l'endotoxine . Cela suggère que This compound pourrait jouer un rôle dans la prévention ou la réduction de la progression des enchevêtrements neurofibrillaires, une autre caractéristique clé de la pathologie d'Alzheimer.
Niveaux d'amyloïde-β plasmatique chez l'homme
Des études longitudinales chez l'homme ont montré que les niveaux d'amyloïde-β plasmatique sont systématiquement plus élevés chez les individus destinés à développer la maladie d'Alzheimer par rapport aux témoins sains . Cette élévation est stable pendant des décennies précédant l'âge d'apparition, ce qui suggère une période prolongée d'accumulation progressive qui peut être stoppée par des médicaments comme This compound qui réduisent sa production en périphérie.
Potentiel pour les essais cliniques
Compte tenu de l'efficacité du composé dans les études précliniques et de sa sélectivité pour la maladie d'Alzheimer, This compound est un candidat pour l'investigation dans des essais cliniques . Son potentiel pour des essais cliniques relativement rapides est important pour la progression des stratégies de traitement et de prévention de la maladie d'Alzheimer.
Propriété intellectuelle et développement de médicaments
La délivrance du brevet américain 9 707 231 pour l'utilisation de This compound dans la réduction de la production d'amyloïde-β marque une étape importante dans le développement de médicaments . Ce brevet élargit le portefeuille de propriété intellectuelle et soutient l'approche unique de la prévention de la maladie d'Alzheimer, conduisant potentiellement à de nouvelles options thérapeutiques.
Approche de type statine pour la prévention d'Alzheimer
ModGene Pharma a identifié une approche de type « statine » pour la prévention d'Alzheimer qui utilise des composés comme This compound
Mécanisme D'action
Target of Action
Imatinib para-Diaminomethylbenzene primarily targets multiple tyrosine kinases such as BCR-ABL , c-KIT , and PDGFR-β . These proteins play crucial roles in various cellular processes, including cell growth and division. In particular, BCR-ABL is a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in chronic myeloid leukemia (CML) .
Mode of Action
This compound acts as a protein-tyrosine kinase inhibitor . It binds to these kinases and inhibits their activity, thereby preventing the phosphorylation of substrates and the subsequent activation of downstream signaling pathways . This inhibition can lead to the cessation of uncontrolled cell division, a characteristic feature of many cancers .
Biochemical Pathways
The inhibition of BCR-ABL, c-KIT, and PDGFR-β by this compound affects multiple biochemical pathways. These include pathways involved in cell proliferation, growth-factor dependence, apoptosis, and interaction with extracellular matrix and stroma . The overall effect is a reduction in the growth and spread of cancer cells .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is well absorbed with an absolute bioavailability of 98% . It is predominantly bound to plasma proteins, particularly to α1-acid glycoprotein (AGP) and albumin (ALB) . The drug is metabolized mainly by CYP3A4 . The elimination half-life of imatinib is 18 hours , and its active metabolite is 40 hours . It is excreted via feces (68%) and kidneys (13%) .
Result of Action
The inhibition of tyrosine kinases by this compound results in a decrease in uncontrolled cell division, leading to a reduction in the size and number of cancerous cells . This can result in a significant improvement in the symptoms and prognosis of patients with conditions such as CML .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is three-fold more potent in inhibiting amyloid-β production than imatinib and exhibits only 1/16th of the activity of imatinib in the inhibition of Abl kinase . This results in a selectivity ratio of nearly 60 for the Alzheimer’s indication . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment in which it is used, such as the presence of other compounds or specific disease states .
Safety and Hazards
Orientations Futures
The future of kinase drug discovery, including Imatinib, is promising . The ability to identify high-risk patients with the greatest potential to benefit from the use of kinase inhibitors would be an important advance . The introduction of generic imatinib has caused a significant reduction in health care costs .
Analyse Biochimique
Biochemical Properties
Imatinib para-Diaminomethylbenzene is primarily metabolized by CYP3A4/CYP3A5 to N-desmethyl imatinib (DMI), which exhibits in vitro activity comparable to that of the parent drug . It interacts with enzymes, proteins, and other biomolecules in the body, affecting various biochemical reactions .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It is also a substrate of P-glycoprotein, a drug efflux transporter, which can affect the oral bioavailability and clearance of this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHUGGOJOZBPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Imatinib para-Diaminomethylbenzene Trihydrochloride compare to Imatinib in terms of its effect on beta-amyloid production and Abl kinase inhibition?
A1: The research indicates that this compound Trihydrochloride is significantly more potent than Imatinib in inhibiting beta-amyloid production. Specifically, it demonstrates over three times the inhibitory effect compared to Imatinib []. Interestingly, it exhibits significantly less activity against Abl kinase, the primary target of Imatinib in leukemia treatment. The study reports that this compound Trihydrochloride possesses only 1/16th of Imatinib's activity against Abl kinase []. This difference in activity profiles suggests a promising selectivity profile for this compound Trihydrochloride towards targeting Alzheimer's disease mechanisms.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



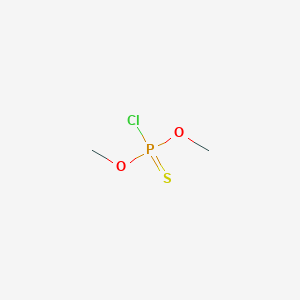
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)


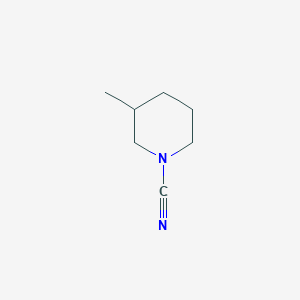
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
